Cas no 5767-51-1 (2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol)

2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol structure
5767-51-1 structure
Product name:2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol
CAS No:5767-51-1
MF:C29H36N2O6
MW:508.605948448181
CID:1606206
PubChem ID:417154

2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol
    • 2-[1,3-bis[(3,4-dimethoxyphenyl)methyl]-1,3-diazinan-2-yl]-6-methoxyphenol
    • NSC87180
    • NSC-87180
    • DTXSID00329066
    • 2-{1,3-Bis[(3,4-dimethoxyphenyl)methyl]hexahydropyrimidin-2-yl}-6-methoxyphenol
    • 5767-51-1
    • Inchi: InChI=1S/C29H36N2O6/c1-33-23-12-10-20(16-26(23)36-4)18-30-14-7-15-31(19-21-11-13-24(34-2)27(17-21)37-5)29(30)22-8-6-9-25(35-3)28(22)32/h6,8-13,16-17,29,32H,7,14-15,18-19H2,1-5H3
    • InChI Key: UCPWCZAVOHQBNL-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C=C1)CN2CCCN(C2C3=C(C(=CC=C3)OC)O)CC4=CC(=C(C=C4)OC)OC)OC

Computed Properties

  • Exact Mass: 508.25748
  • Monoisotopic Mass: 508.257
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 10
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.9Ų
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.188
  • Boiling Point: 571.2°C at 760 mmHg
  • Flash Point: 299.3°C
  • Refractive Index: 1.586
  • PSA: 72.86

2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol Related Literature

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